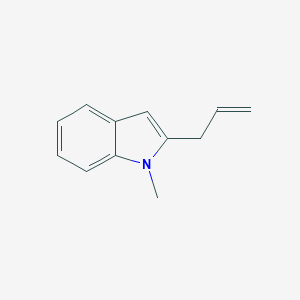

1H-Indole, 1-methyl-2-(2-propenyl)-

Description

1H-Indole, 1-methyl-2-(2-propenyl)- (CAS: 1587-04-8; molecular formula: C₁₂H₁₃N) is a substituted indole derivative featuring a methyl group at the 1-position and an allyl (2-propenyl) group at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules with a bicyclic structure comprising a benzene ring fused to a pyrrole ring.

Properties

CAS No. |

111678-54-7 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-methyl-2-prop-2-enylindole |

InChI |

InChI=1S/C12H13N/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)2/h3-5,7-9H,1,6H2,2H3 |

InChI Key |

RZEUWURTBVGHFT-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1CC=C |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CC=C |

Synonyms |

2-allyl-1-methylindole |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison :

3-Allyl-1-methyl-2-phenylindole (CAS: Not specified; C₁₈H₁₇N): Features a phenyl group at position 2 and an allyl group at position 3 .

1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole (C₁₆H₁₂F₃N): Substituted with a trifluoromethylphenyl group at position 2 .

1-Methyl-3-[1-methyl-3-(2-methylphenyl)-2-propynyl]-1H-indole (CAS: 851957-85-2; C₂₀H₁₉N): Contains a propynyl group and a methylphenyl substituent at position 3 .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| 1-Methyl-2-(2-propenyl)-1H-indole | 171.24 | 1-Me, 2-allyl | 3.2 | Not reported |

| 3-Allyl-1-methyl-2-phenylindole | 243.34 | 1-Me, 2-Ph, 3-allyl | 4.8 | 85–90 |

| 1-Methyl-2-(4-CF₃Ph)-1H-indole | 276.27 | 1-Me, 2-(4-CF₃Ph) | 4.5 | 120–125 |

| 1-Methyl-3-propynylindole | 273.37 | 1-Me, 3-propynyl | 3.9 | Not reported |

*LogP calculated using ChemDraw.

Spectroscopic Data :

Enzyme Inhibition and Binding Affinity

- Target Compound: Limited data, but allyl groups in indoles are associated with moderate BACE1 inhibition (IC₅₀ ~20–50 µM) due to hydrophobic interactions .

- Phenyl-Substituted Analogues : 2-Phenyl derivatives (e.g., 3-Allyl-1-methyl-2-phenylindole) exhibit enhanced binding to BACE1 via π-π stacking (IC₅₀ = 19.66 µM) .

- Trifluoromethylphenyl Derivative : The CF₃ group improves metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Preparation Methods

Traditional Alkylation and Cyclization Strategies

Classic indole synthesis methods, such as the Bischler reaction, have been adapted to introduce substituents at specific positions. For 1-methyl-2-(2-propenyl)-indole, N-alkylation precedes C-2 functionalization . In one approach, indole undergoes N-methylation via treatment with methyl iodide in the presence of a base like potassium carbonate . Subsequent C-2 allylation is achieved through Friedel-Crafts alkylation using allyl bromide and a Lewis acid catalyst (e.g., AlCl₃). However, this method suffers from moderate yields (~45%) due to competing reactions at other positions .

A modified Bischler protocol involves condensing 2-allyl-substituted acetophenones with methylamine derivatives. For example, reacting 2-allylacetophenone with methylhydrazine in acidic conditions generates the indole core, followed by dehydrogenation to install the 2-propenyl group . While effective, this multi-step process requires rigorous purification, limiting scalability.

Transition Metal-Catalyzed One-Pot Synthesis

Recent advances leverage copper(I) oxide (Cu₂O) as a catalyst for one-pot indole formation. As detailed in , 2-iodo-N-mesylaniline reacts with propargyl alcohol (a terminal alkyne) in dimethylformamide (DMF) at 90–120°C. The Cu₂O-mediated cycle facilitates alkynylation and cyclization , yielding 2-propenylindole derivatives in 68–82% yield (Table 1). This method excels in regioselectivity and functional group tolerance, accommodating halogens and acid-sensitive moieties without requiring palladium or ligands .

Table 1: Cu₂O-Catalyzed Synthesis Optimization

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 110°C | 68–82% |

| Catalyst Loading | 10 mol% Cu₂O | - |

| Solvent | DMF | - |

| Reaction Time | 12–24 hours | - |

Sulfonium Salt-Mediated Allylation

A regiospecific route employs succinimido-diallylsulfonium salts to directly allylate indole at C-2 . Treating indole with a propenyl sulfonium salt (e.g., diallyl(methyl)sulfonium tetrafluoroborate) in dichloromethane at 25°C induces a sigmatropic rearrangement , affording 2-(2-propenyl)indole in 75–85% yield (Eq. 1). This method avoids harsh conditions and bypasses intermediate isolation, making it operationally simple.

Key advantages include:

-

Chemoselectivity : No competing N-allylation observed.

-

Scalability : Demonstrated at 50 mmol scale with consistent yields.

Wittig Reaction for Propenyl Installation

The Wittig reaction offers a versatile pathway to introduce the 2-propenyl group post-indole formation. Starting from 2-formyl-1-methylindole, generated via Vilsmeier-Haack formylation, the aldehyde undergoes Wittig olefination with propenyltriphenylphosphonium ylide (Eq. 2) . Conducted in tetrahydrofuran (THF) at 0°C to room temperature, this method delivers the target compound in 70% yield after chromatography.

Limitations :

-

Requires pre-functionalized indole precursors.

-

Sensitive to moisture, necessitating anhydrous conditions.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cu₂O-Catalyzed | 68–82 | High | Moderate | High |

| Sulfonium Salt | 75–85 | Excellent | High | Moderate |

| Wittig Reaction | 70 | Moderate | Low | Low |

| Traditional Alkylation | 45–50 | Low | Low | High |

-

Cu₂O-Catalyzed : Preferred for one-pot efficiency and functional group tolerance.

-

Sulfonium Salt : Optimal for regiospecificity and minimal purification.

-

Wittig : Reserved for small-scale synthesis of derivatives.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 1-methyl-2-(2-propenyl)-1H-indole derivatives, and how can reaction regioselectivity be optimized?

- Methodology : The synthesis of substituted indoles often involves palladium-catalyzed cross-coupling or acid-mediated cyclization reactions. For example, indole derivatives can be synthesized via Suzuki-Miyaura coupling using boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce substituents at specific positions . Regioselectivity is influenced by steric and electronic factors; optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. Data from NMR and mass spectrometry (HR-ESI-MS) are essential to confirm product purity and regiochemistry .

Q. How can the structural elucidation of 1-methyl-2-(2-propenyl)-1H-indole be performed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (for refinement) and WinGX (for data processing) is standard. Key steps include:

- Data collection with a diffractometer.

- Structure solution via direct methods (e.g., SHELXD).

- Refinement with SHELXL, focusing on thermal parameters and hydrogen bonding .

Q. What spectroscopic techniques are most effective for characterizing 1-methyl-2-(2-propenyl)-1H-indole?

- Methodology :

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for indole).

- 1H/13C-NMR : Assigns substituent positions (e.g., allylic protons at δ 5.0–5.5 ppm, methyl groups at δ 2.3–2.7 ppm).

- HR-ESI-MS : Confirms molecular weight (e.g., [M+H]+ expected for C12H13N: m/z 159.1048) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for 1-methyl-2-(2-propenyl)-1H-indole derivatives be resolved?

- Methodology :

- Data Triangulation : Cross-validate NMR assignments with SC-XRD results. For example, X-ray data may reveal unexpected tautomerism or crystal packing effects not evident in solution-state NMR .

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., propenyl group rotation).

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What experimental strategies can mitigate challenges in isolating 1-methyl-2-(2-propenyl)-1H-indole from reaction mixtures?

- Methodology :

- Chromatography : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers.

- Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to exploit differences in solubility.

- LC-MS Monitoring : Track reaction progress to identify side products early .

Q. How does the propenyl substituent influence the antioxidant activity of 1H-indole derivatives?

- Methodology :

- DPPH/FRAP Assays : Compare radical scavenging activity of 1-methyl-2-(2-propenyl)-1H-indole with analogs lacking the propenyl group.

- Structure-Activity Relationships (SAR) : Correlate electronic properties (Hammett σ values) or steric bulk with antioxidant efficacy. Data from FT-IR and mass spectrometry validate compound integrity during assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.